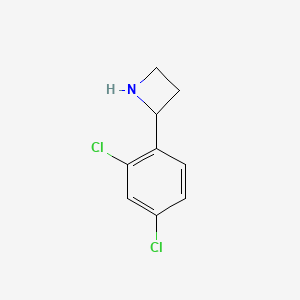

2-(2,4-Dichlorophenyl)azetidine

Description

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)azetidine |

InChI |

InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |

InChI Key |

PZTHGNUVZOCLJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Reactivity and Transformations of the 2 2,4 Dichlorophenyl Azetidine Framework

Strain-Release Reactivity of the Azetidine (B1206935) Ring

The considerable strain energy of the azetidine ring is a primary driving force for its chemical transformations. rsc.orgrsc.org Reactions that lead to the opening of the four-membered ring are energetically favorable and represent a major class of reactions for this heterocycle. These transformations, often termed strain-release reactions, allow for the conversion of azetidines into a diverse array of more complex, acyclic, or larger ring structures. bris.ac.uknih.gov

The ring-opening of unsymmetrical azetidines, such as those bearing a 2-aryl substituent, is a well-studied process. The regioselectivity of these reactions is strongly influenced by the electronic effects of the substituents. magtech.com.cn For 2-(2,4-Dichlorophenyl)azetidine, the aryl group at the C2 position plays a crucial role in directing the regioselectivity of the ring-opening.

Mechanistic studies have shown that the C2-N bond is preferentially cleaved. The 2,4-dichlorophenyl group can stabilize a developing positive charge or a radical at the adjacent benzylic carbon (C2) through conjugation, thereby lowering the activation energy for bond breaking at this site. magtech.com.cn Consequently, in nucleophilic ring-opening reactions, the nucleophile typically attacks the benzylic carbon. magtech.com.cn

These reactions often require activation of the azetidine nitrogen, either through protonation with a Brønsted acid, coordination to a Lewis acid, or conversion to a quaternary azetidinium salt. magtech.com.cn For instance, Lewis acid-mediated ring-opening of N-tosyl-2-arylazetidines with alcohols proceeds via a highly regioselective SN2-type pathway. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, enhancing the electrophilicity of the ring carbons. The subsequent nucleophilic attack by an alcohol occurs at the benzylic C2 position, leading to the formation of the corresponding γ-amino ether with inversion of configuration. iitk.ac.in The greater stability of the three-membered aziridine (B145994) ring compared to the four-membered azetidine means the latter requires these activation conditions for the ring-opening to proceed efficiently. iitk.ac.in

Table 1: Lewis Acid-Mediated Ring-Opening of 2-Aryl-N-Tosylazetidines with Alcohols iitk.ac.in This table summarizes representative findings for the 2-arylazetidine class, which are applicable to the 2-(2,4-Dichlorophenyl) derivative.

| Entry | Alcohol (Nucleophile) | Lewis Acid | Product | Yield |

|---|---|---|---|---|

| 1 | Methanol | BF3·OEt2 | 3-(N-tosylamino)-3-phenylpropyl methyl ether | 94% |

| 2 | Ethanol | BF3·OEt2 | 3-(N-tosylamino)-3-phenylpropyl ethyl ether | 92% |

| 3 | Isopropanol | BF3·OEt2 | 3-(N-tosylamino)-3-phenylpropyl isopropyl ether | 89% |

| 4 | Propargyl alcohol | BF3·OEt2 | 3-(N-tosylamino)-3-phenylpropyl propargyl ether | 85% |

Beyond simple ring-opening, the strained azetidine framework can be elaborated into larger heterocyclic systems through ring expansion reactions. These transformations typically involve the cleavage of a C-N bond followed by the incorporation of one or more atoms to form a new, larger ring. For example, a formal [4+1] cycloaddition has been reported for the ring expansion of 3-methyleneazetidines with diazo compounds, catalyzed by Rh2(OAc)2, to yield 4-methylenepyrrolidines. nsf.gov The mechanism involves the activation of the azetidine nitrogen via nucleophilic addition to a rhodium-carbene, followed by either a concerted 1,2-migration or a stepwise N-C ring opening and re-closure. nsf.gov

Conversely, ring contraction is a less common but known transformation pathway related to azetidine chemistry. While often seen in the synthesis of azetidines from larger rings (e.g., ring contraction of α-bromo N-sulfonylpyrrolidinones), nsf.gov photochemical methods can also induce ring contractions in related sulfur-containing heterocycles, suggesting that such pathways could be explored for azetidine derivatives under specific conditions. nih.gov

Stereoselective Functionalization of Azetidine Rings

The rigid, four-membered ring of azetidine allows for effective stereocontrol in functionalization reactions. nih.gov By leveraging the existing stereochemistry and steric environment of substituents, new functional groups and stereocenters can be introduced with high selectivity.

Direct functionalization of C(sp³)–H bonds represents a powerful and efficient strategy for molecular editing. For azetidines, this approach allows for the introduction of substituents without the need for pre-functionalization. A notable example is the palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of azetidines. harvard.edu This reaction utilizes an 8-aminoquinoline (B160924) directing group attached to the azetidine nitrogen. In the presence of a palladium catalyst and an aryl iodide, the C3-H bond is selectively functionalized. The reaction proceeds with high stereospecificity, with the configuration of the C2 and the newly functionalized C4 centers being controlled. harvard.edu An unconventional N-trifluoroacetamide protecting group on the directing group was found to be critical for achieving high reaction efficiency. harvard.edu

Table 2: Substrate Scope for Pd-Catalyzed C3-Arylation of Azetidines harvard.edu This table illustrates the scope for C-H arylation of the azetidine ring, a reaction applicable to the this compound scaffold.

| Entry | Aryl Iodide | Product | Yield |

|---|---|---|---|

| 1 | 4-Iodoanisole | 3-(4-methoxyphenyl)azetidine derivative | 71% |

| 2 | 4-Iodotoluene | 3-(4-methylphenyl)azetidine derivative | 65% |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)azetidine derivative | 66% |

| 4 | 2-Iodonaphthalene | 3-(naphthalen-2-yl)azetidine derivative | 61% |

| 5 | 2-Iodothiophene | 3-(thiophen-2-yl)azetidine derivative | 80% |

The C2-proton of 2-arylazetidines is acidic due to its benzylic nature and can be selectively removed by a strong base to form a stabilized carbanion. This anion can then be trapped by various electrophiles, enabling directed alkylation and acylation reactions. The stereochemical outcome of these reactions is often controlled by the existing substituents on the ring and nitrogen atom.

To achieve high diastereoselectivity, the azetidine nitrogen can be complexed with a borane (B79455) (BH₃) group. nih.gov This complexation influences the conformation of the ring and directs the approach of the base and the subsequent electrophile. Studies on N-alkyl-2-arylazetidines have shown that lithiation with bases like LDA, followed by the addition of an electrophile, leads to a regioselective hydrogen/lithium exchange at the benzylic position. nih.gov For example, the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles proceeds with high diastereoselectivity via their N-borane complexes. nih.gov The alkylation occurs preferentially from the side opposite to the bulkier N-substituent, demonstrating excellent stereocontrol. nih.gov

While nucleophilic attack often leads to the opening of the strained azetidine ring, nucleophilic displacement reactions can be achieved on functional groups attached to the azetidine core, provided the ring itself remains intact. This strategy is useful for the late-stage functionalization of azetidine derivatives.

For this to occur, a leaving group must be present on a substituent attached to the azetidine ring. For instance, a 4-iodomethyl-azetidine derivative can undergo nucleophilic displacement of the iodide by various nucleophiles. medwinpublishers.com Similarly, the chlorine atoms on the 2,4-dichlorophenyl substituent of the title compound could potentially undergo nucleophilic aromatic substitution, although this is a reaction of the substituent rather than the heterocyclic core. The conditions for such reactions would need to be carefully controlled to avoid concomitant ring-opening. researchgate.net

Lithiation and Electrophile Trapping Strategies

The functionalization of the this compound framework can be effectively achieved through lithiation followed by trapping with various electrophiles. The regioselectivity of the lithiation is highly dependent on the nature of the substituent on the azetidine nitrogen.

For N-alkyl-2-arylazetidines, the azetidine ring can act as an ortho-directing metalation group, leading to lithiation on the aromatic ring. Conversely, when the nitrogen is protected with an N-Boc (tert-butoxycarbonyl) group, lithiation tends to occur at the benzylic position alpha to the nitrogen. rsc.org In the case of this compound, this presents two primary pathways for functionalization.

If the azetidine nitrogen is part of an N-alkyl substituent, treatment with a strong lithium base like hexyllithium would be expected to direct deprotonation to the ortho position of the dichlorophenyl ring that is not occupied by a chlorine atom. Subsequent reaction with an electrophile would introduce a new substituent at this position.

In contrast, an N-Boc protected this compound would likely undergo lithiation at the C2 position of the azetidine ring upon treatment with a lithium base. nih.gov The resulting lithiated intermediate, while chemically stable, can be configurationally labile. However, this lability can lead to a stereoconvergence towards the thermodynamically more stable diastereomer upon trapping with an electrophile, resulting in a highly stereoselective transformation. nih.gov The choice of electrophile can also influence the diastereoselectivity of the trapping reaction. nih.gov Studies on related N-alkyl 2-oxazolinylazetidines have shown that the lithiated intermediates can be trapped with a variety of electrophiles to produce 2,2-disubstituted azetidines in moderate to excellent yields and with high stereoselectivity. nih.gov

It has been demonstrated that enantiomerically enriched N-alkyl 2-oxazolinylazetidines undergo exclusive α-lithiation, and the resulting lithiated species can be trapped with electrophiles to yield enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov This suggests that if a chiral auxiliary is employed on the nitrogen of this compound, stereoselective functionalization at the C2 position is feasible.

Table 1: Regioselectivity of Lithiation on 2-Arylazetidines

| N-Substituent | Position of Lithiation | Rationale |

| Alkyl | ortho to azetidine on the aryl ring | Azetidine acts as a directing metalation group. rsc.org |

| Boc | C2 of the azetidine ring (α-benzylic) | Increased acidity of the α-proton. rsc.orgnih.gov |

Cross-Coupling Reactions of Aryl-Substituted Azetidines

The dichlorophenyl group of this compound provides two reactive handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-nitrogen and carbon-carbon bonds. The regioselectivity of these reactions is a key consideration.

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgcapes.gov.br For this compound, a selective amination at one of the two chloro positions can be achieved. The regioselectivity of the Buchwald-Hartwig amination on dihaloarenes is influenced by factors such as the electronic properties of the substrate, the steric environment around the C-Cl bonds, and the choice of palladium catalyst and ligand. mit.eduresearchgate.netnih.gov

In the 2,4-dichlorophenyl system, the chlorine at the 4-position is generally more reactive towards palladium-catalyzed amination than the chlorine at the 2-position due to reduced steric hindrance. However, the use of bulky phosphine (B1218219) ligands can sometimes reverse this selectivity. mit.edu For instance, in the amination of 2,4-dichloropyridines, high regioselectivity for the C2 position has been achieved. researchgate.net By carefully selecting the reaction conditions, such as the palladium precursor, ligand, base, and temperature, it is possible to selectively substitute one of the chlorine atoms with a wide range of primary and secondary amines. This allows for the synthesis of a diverse library of aminophenyl-substituted azetidines.

Subsequent amination at the remaining chloro position can also be performed, potentially with a different amine, to generate 2,4-diaminophenyl-substituted azetidines. This stepwise approach offers a high degree of control over the final product structure.

Table 2: Factors Influencing Regioselectivity in Buchwald-Hartwig Amination of Dihaloarenes

| Factor | Influence on Selectivity |

| Steric Hindrance | Less hindered positions are generally more reactive. |

| Electronic Effects | Electron-withdrawing groups can activate halides to nucleophilic attack. |

| Ligand | Bulky or electron-rich ligands can alter selectivity. mit.edu |

| Temperature | Can influence the relative rates of reaction at different positions. |

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura-type Couplings)

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an aryl halide, is another key transformation for the derivatization of the this compound framework. libretexts.org Similar to the Buchwald-Hartwig amination, achieving regioselectivity in the coupling of dihaloarenes is crucial. nih.govrsc.orgrsc.org

For 2,4-dichlorophenyl substrates, selective Suzuki-Miyaura coupling can often be achieved at the 4-position due to its greater reactivity compared to the more sterically hindered 2-position. Studies on dichloropyrimidines have shown that selective C4-coupling with aryl boronic acids is possible under microwave irradiation, leading to C4-substituted pyrimidines in good to excellent yields. By analogy, similar selectivity can be expected for this compound.

The choice of palladium catalyst and ligands is critical in controlling the site of the reaction. For example, in some systems, specific ligands can override the inherent reactivity of the C-Cl bonds to favor coupling at the more hindered position. This allows for the synthesis of a variety of biaryl and vinyl-substituted azetidines. Following a selective monocoupling reaction, the remaining chlorine atom can be subjected to a second, different cross-coupling reaction, further expanding the molecular diversity that can be achieved from this scaffold.

Table 3: General Reactivity Order of Aryl Halides in Suzuki-Miyaura Coupling

| Halide | Reactivity |

| I | Most reactive |

| Br | Intermediate |

| Cl | Least reactive |

| OTf | Similar to Br |

Derivatization and Scaffold Elaboration of this compound

Beyond functionalization of the dichlorophenyl ring, the this compound scaffold can be further elaborated through reactions involving the azetidine ring itself. If the azetidine nitrogen is unprotected (an N-H azetidine), it can serve as a nucleophile for a variety of transformations. researchgate.net

Alkylation, acylation, and sulfonylation of the azetidine nitrogen are common strategies to introduce a wide range of functional groups. These modifications can significantly alter the physicochemical properties of the molecule, which is particularly important in the context of drug discovery. nih.gov

Furthermore, the azetidine ring can be used as a core to construct more complex fused, bridged, and spirocyclic ring systems. nih.govacs.org For example, if a functional group is introduced at the C3 position of the azetidine ring, intramolecular cyclization reactions can be employed to build novel polycyclic scaffolds. The inherent ring strain of the azetidine can also be exploited in ring-opening or ring-expansion reactions to generate other heterocyclic systems. rsc.orgrsc.orgacs.org

The combination of selective cross-coupling reactions on the dichlorophenyl ring and derivatization of the azetidine nitrogen allows for the generation of a vast library of structurally diverse compounds from the single starting material, this compound. This highlights the utility of this compound as a versatile scaffold in synthetic and medicinal chemistry. medwinpublishers.com

Advanced Spectroscopic and Structural Characterization Methodologies for Dichlorophenylazetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For 2-(2,4-dichlorophenyl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-¹³C NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the dichlorophenyl group. The chemical shifts (δ) of the azetidine ring protons would be influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic ring. The protons on the dichlorophenyl ring would exhibit a characteristic splitting pattern due to their coupling with each other.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the azetidine ring would be indicative of their hybridization and proximity to the nitrogen atom. The signals for the carbons in the dichlorophenyl ring would be observed in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2-H | 4.0 - 5.0 | 60 - 70 |

| Azetidine C3-H₂ | 2.0 - 3.5 | 30 - 45 |

| Azetidine C4-H₂ | 3.0 - 4.0 | 45 - 60 |

| Azetidine N-H | 1.5 - 3.0 | - |

| Dichlorophenyl C-H | 7.0 - 7.5 | 125 - 140 |

| Dichlorophenyl C-Cl | - | 130 - 145 |

| Dichlorophenyl C-ipso | - | 140 - 155 |

Note: These are predicted ranges based on analogous structures and are subject to experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in this compound. leah4sci.com Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, confirming the connectivity within the azetidine ring and the dichlorophenyl group.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. leah4sci.com This technique would definitively assign the proton signals to their corresponding carbon atoms in the azetidine and dichlorophenyl moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their vibrational modes.

Analysis of Characteristic Functional Group Frequencies

The Infrared (IR) spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the secondary amine in the azetidine ring would be expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring would appear just below 3000 cm⁻¹. The C-N stretching vibration and the C-Cl stretching vibrations would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the dichlorophenyl ring would be a prominent feature in the Raman spectrum.

Table 2: Expected Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Azetidine) | Stretching | 3300 - 3500 (medium) | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 (medium) | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (medium) | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 (medium-strong) | Strong |

| C-N (Azetidine) | Stretching | 1000 - 1250 (medium) | Medium |

| C-Cl | Stretching | 600 - 800 (strong) | Medium |

Correlation with Computational Vibrational Frequencies

To aid in the assignment of experimental vibrational spectra, computational methods are often employed. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies of this compound. By comparing the calculated frequencies with the experimental IR and Raman spectra, a more confident and detailed assignment of the observed bands can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Under electron ionization (EI), the molecular ion would likely undergo fragmentation. Common fragmentation pathways for such a compound could include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the azetidine ring.

Loss of the dichlorophenyl group: Fragmentation resulting in the formation of a dichlorophenyl radical or cation.

Ring-opening of the azetidine: Followed by subsequent fragmentation.

Analysis of the masses of the fragment ions provides valuable clues about the structure of the original molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

| [C₃H₆N]⁺ | Azetidine ring fragment |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for the absolute determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecule's conformation and configuration in the solid state. For dichlorophenylazetidines, SCXRD is instrumental in resolving any structural ambiguities that may arise from spectroscopic data alone.

The process involves irradiating a single, high-quality crystal of the target compound, such as a derivative of this compound, with a monochromatic X-ray beam. The resulting diffraction pattern, composed of a unique set of reflections, is meticulously recorded. The analysis of these diffraction data allows for the construction of an electron density map of the crystal, from which the positions of the individual atoms can be accurately determined. This leads to the elucidation of the unit cell parameters, space group, and the precise coordinates of every atom within the crystal lattice.

The successful application of SCXRD relies on the ability to grow well-ordered single crystals, which can be achieved through various techniques such as slow evaporation from a suitable solvent. For instance, organic compounds are often crystallized from solvents like dimethylformamide (DMF), acetonitrile, methanol, or ethyl acetate. The quality of the resulting crystal is paramount for obtaining high-resolution diffraction data.

A key application of single-crystal X-ray diffraction in the study of dichlorophenylazetidines is the unambiguous assignment of diastereoisomeric forms. The substitution pattern on the azetidine ring can lead to the formation of cis and trans diastereomers, which often exhibit distinct physical and chemical properties. Spectroscopic methods like NMR may provide clues to the relative stereochemistry, but SCXRD provides the definitive answer.

For example, in the case of 2,4-disubstituted azetidines, the relative orientation of the substituents can be unequivocally established. The analysis of the crystal structure reveals whether the substituents are on the same side (cis) or opposite sides (trans) of the azetidine ring. Furthermore, for chiral compounds, the absolute stereochemistry can be determined, often by referencing the Flack parameter, which confirms the enantiomeric form present in the crystal. This was successfully demonstrated in the structural determination of a (2S, 4R) stereoisomer of an azetidine derivative. nih.gov

Conformational analysis, which describes the spatial arrangement of atoms in a molecule, is another critical aspect that is elucidated by SCXRD. The four-membered azetidine ring is not planar and can adopt a puckered conformation. The degree of this puckering, as well as the orientation of the dichlorophenyl substituent and any other groups attached to the ring, are precisely defined by the crystallographic data. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and potential interactions with biological targets.

The detailed structural parameters obtained from SCXRD, such as torsion angles and intramolecular distances, provide a static snapshot of the molecule's preferred conformation in the solid state. This experimental data is also invaluable for validating and refining computational models, such as those based on Density Functional Theory (DFT), which can then be used to explore the conformational landscape of the molecule in different environments.

The table below presents a hypothetical set of crystallographic data for a dichlorophenylazetidine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical Formula | C9H9Cl2N |

| Formula Weight | 202.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 11.876(4) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 988.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.357 |

This data provides the fundamental lattice parameters of the crystal. Further refinement of the crystal structure would yield a complete list of atomic coordinates, bond lengths, and bond angles, as summarized in the subsequent hypothetical tables for key structural features.

Selected Bond Lengths for a Hypothetical Dichlorophenylazetidine

| Bond | Length (Å) |

| C1-C2 | 1.545(3) |

| C2-N1 | 1.478(2) |

| N1-C4 | 1.481(2) |

| C4-C3 | 1.542(3) |

| C2-C5 | 1.503(3) |

| C5-C6 | 1.391(3) |

| C6-Cl1 | 1.742(2) |

| C8-Cl2 | 1.739(2) |

Selected Bond Angles for a Hypothetical Dichlorophenylazetidine

| Angle | Degree (°) |

| C3-C2-N1 | 88.9(1) |

| C2-N1-C4 | 90.2(1) |

| N1-C4-C3 | 88.5(1) |

| C4-C3-C2 | 89.8(1) |

| N1-C2-C5 | 118.5(2) |

| C3-C2-C5 | 120.1(2) |

These tables showcase the precision with which SCXRD can define the molecular geometry, providing an indispensable foundation for a thorough understanding of the structural chemistry of dichlorophenylazetidines.

Applications in Advanced Organic Synthesis and Materials Science

2-(2,4-Dichlorophenyl)azetidine as a Chiral Template in Asymmetric Synthesis

The inherent chirality of substituted azetidines, including this compound, makes them valuable as chiral templates or auxiliaries in asymmetric synthesis. rsc.orgcapes.gov.br This approach involves the temporary incorporation of the chiral azetidine (B1206935) moiety into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the chiral auxiliary is cleaved, yielding an enantiomerically enriched product.

The rigid and well-defined conformation of the azetidine ring plays a crucial role in exerting effective stereocontrol. The substituents on the azetidine ring, in this case, the 2,4-dichlorophenyl group, create a specific chiral environment that influences the approach of reagents, leading to high levels of diastereoselectivity or enantioselectivity. capes.gov.br For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. capes.gov.br

Integration into Complex Molecular Architectures

The strained four-membered ring of this compound makes it a reactive intermediate that can be readily incorporated into more complex molecular frameworks. nih.govrsc.org This reactivity, driven by ring strain, allows for a variety of ring-opening and ring-expansion reactions, providing access to a diverse array of larger heterocyclic systems and acyclic structures with defined stereochemistry. rsc.orgmedwinpublishers.com

The synthesis of densely functionalized azetidine ring systems has been described, which can then be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This highlights the utility of azetidine scaffolds in diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse molecules for screening in drug discovery and other applications. nih.gov The phenethylamine (B48288) structural motif, which is embedded within the backbone of certain azetidine scaffolds, is of particular interest in the development of CNS-active agents. nih.gov

Role as Intermediate in the Synthesis of Diverse Organic Compounds

Beyond its role as a chiral auxiliary, this compound serves as a versatile intermediate in the synthesis of a broad spectrum of organic compounds. nih.govmedwinpublishers.com The functional groups present on the azetidine ring and the dichlorophenyl moiety can be manipulated through various chemical transformations to introduce new functionalities and build molecular complexity.

For example, the nitrogen atom of the azetidine ring can be N-alkylated or N-acylated, and the phenyl ring can undergo further electrophilic aromatic substitution reactions. The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage under specific conditions, leading to the formation of valuable acyclic amino compounds. rsc.org These transformations enable the synthesis of compounds with potential applications in medicinal chemistry and materials science. medwinpublishers.com

Utilization in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it an effective ligand for coordination to metal centers. nih.gov The resulting metal complexes can exhibit interesting catalytic and material properties. The specific stereochemistry of substituted azetidines, such as the cis-conformation in some 2,4-disubstituted derivatives, can create a unique and rigid coordination environment around the metal ion. researchgate.netnih.gov

Palladium and Platinum Azetidine Complexes

Palladium and platinum complexes of 2,4-cis-amino azetidines have been synthesized and characterized. nih.govresearchgate.netnih.gov X-ray diffraction studies have confirmed the retention of the cis-conformation upon complexation. bham.ac.uk These complexes have been investigated for their potential applications in catalysis. For instance, a CNN' metallocyclic complex was prepared by the oxidative addition of palladium(0) to an ortho-bromo 2,4-cis-disubstituted azetidine. nih.govfrontiersin.org The crystal structure of this complex revealed a slightly pyramidalized metal-ligand orientation. nih.govfrontiersin.org

| Metal | Complex Type | Key Features | Reference |

| Palladium(II) | N,N'-chloride complex | Racemic ligands adopt a single diastereomeric form upon coordination. | nih.gov |

| Palladium(II) | N,N'-acetate complex | A coordinated water molecule and H-bonding acetates are present. | nih.gov |

| Platinum(II) | N,N'-chloride complex | Two diastereoisomers can be generated upon amine coordination. | nih.gov |

| Palladium(II) | CNN' metallocyclic complex | Formed via oxidative addition; displays a pyramidalized metal-ligand orientation. | frontiersin.org |

Chiral Ligand Applications

Enantiopure cis-azetidines have been successfully utilized as chiral ligands in various transition metal-catalyzed reactions. bham.ac.ukresearchgate.net A notable application is in the copper-catalyzed Henry reaction, where Cu-azetidine complexes have demonstrated high enantioselectivity, achieving up to >99.5% ee. bham.ac.uk The concave shape of the chiral pocket created by the cis-disubstituted azetidine N,N'-ligand is believed to be a key factor in achieving high levels of stereocontrol. nih.gov The unique C1-symmetric catalytic platform offered by these ligands has the potential to be developed for a range of asymmetric carbon-carbon bond-forming reactions. nih.gov

Potential in Polymerization Processes

The ring strain inherent in the azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP). rsc.orgresearchgate.net This process can lead to the formation of polyamines, which are polymers containing repeating amine units in their backbone. The properties of the resulting polymer can be tuned by the substituents on the azetidine monomer.

While the polymerization of unsubstituted azetidine has been studied, the incorporation of substituted azetidines like this compound into polymerization processes offers the potential to create polymers with specific functionalities and properties. researchgate.netutwente.nl The dichlorophenyl group, for instance, could impart increased thermal stability or altered solubility to the resulting polymer. The polymerization of azetidines can proceed through a cationic mechanism, and in some cases, can exhibit "living" characteristics, allowing for the synthesis of well-defined polymer architectures. researchgate.net

Future Research Directions and Outlook for 2 2,4 Dichlorophenyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines has been a subject of extensive research, with numerous methods developed for the construction of this strained ring system. magtech.com.cn However, the development of novel, efficient, and sustainable synthetic routes to specifically access 2-(2,4-Dichlorophenyl)azetidine and its derivatives remains a crucial area for future investigation.

Current synthetic strategies for azetidines often involve intramolecular cyclization reactions, such as the ring closure of γ-amino alcohols or γ-haloamines. organic-chemistry.org Another prominent method is the [2+2] cycloaddition, including photochemical approaches like the aza Paternò-Büchi reaction, which has been successfully employed for the synthesis of various azetidine (B1206935) derivatives. rsc.orgbohrium.com

Future research should focus on adapting and optimizing these existing methods for the specific synthesis of this compound. A key challenge will be to control the stereochemistry at the C2 position of the azetidine ring. The development of catalytic enantioselective methods would be a significant advancement, enabling access to single-enantiomer products, which are often crucial for biological applications.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Intramolecular Cyclization | Readily available starting materials (e.g., substituted propanolamines). | Well-established and versatile. |

| [2+2] Photocycloaddition | Utilizes light to induce cycloaddition between an imine and an alkene. rsc.orgbohrium.com | Can provide access to complex structures in a single step. |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to control stereochemistry. | Enables the production of enantiomerically pure compounds. |

| Flow Chemistry | Reactions are performed in a continuous flow system. | Improved safety, scalability, and process control. |

Exploration of Under-investigated Reactivity Patterns

The inherent ring strain of the azetidine core governs its reactivity, making it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org The 2-(2,4-Dichlorophenyl) substituent is expected to influence the regioselectivity and rate of these reactions. A systematic investigation into the reactivity of this compound with a diverse range of reagents is warranted.

Future studies should explore reactions such as:

Nucleophilic Ring-Opening: Investigating the reaction with various nucleophiles (e.g., organometallics, amines, thiols) to understand the preferred site of attack and the stability of the resulting products.

Reductive and Oxidative Ring Cleavage: Exploring the use of reducing and oxidizing agents to generate novel acyclic amine derivatives.

Functionalization of the Azetidine Ring: Developing methods for the selective functionalization of the N-H bond and the C-H bonds of the azetidine ring without inducing ring cleavage. This could involve N-arylation, N-alkylation, and C-H activation strategies.

Understanding these reactivity patterns will not only expand the fundamental chemical knowledge of this compound but also provide access to a wider array of structurally diverse molecules with potential applications in various fields.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights that can guide experimental work.

Future research in this area should involve:

Conformational Analysis: Determining the preferred conformations of the azetidine ring and the orientation of the dichlorophenyl substituent.

Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic properties, such as charge distribution, frontier molecular orbitals, and electrostatic potential. These calculations can help predict the sites of electrophilic and nucleophilic attack.

Reaction Mechanism Studies: Modeling the transition states and reaction pathways for various potential reactions to elucidate the underlying mechanisms and predict reaction outcomes.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.

By integrating computational modeling with experimental studies, a deeper understanding of the structure-property-reactivity relationships of this compound can be achieved, accelerating the discovery of new applications.

Integration of this compound into Novel Material Platforms

The unique properties of the azetidine ring make it an attractive building block for the development of new materials. rsc.org The presence of the dichlorophenyl group in this compound can impart specific properties, such as thermal stability and altered solubility, making it a candidate for incorporation into various material platforms.

Future research should focus on:

Polymer Chemistry: Investigating the use of this compound as a monomer or a functional additive in polymerization reactions. The strained ring could potentially undergo ring-opening polymerization to yield novel polyamines with unique properties.

Energetic Materials: The high nitrogen content and strained ring of azetidines have led to their exploration as energetic materials. chemrxiv.orgresearchgate.net The incorporation of the dense dichlorophenyl group could further enhance the energetic properties of materials derived from this compound.

Crystal Engineering: Studying the solid-state packing and intermolecular interactions of this compound and its derivatives to design new crystalline materials with desired properties, such as specific optical or electronic characteristics.

The exploration of these avenues could lead to the development of advanced materials with applications in diverse areas, including aerospace, electronics, and specialty polymers.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 2-(2,4-Dichlorophenyl)azetidine?

- Methodological Answer : Use a factorial design to systematically evaluate variables (e.g., reaction temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between three critical parameters while minimizing experimental runs . Pre-experimental screening (e.g., Plackett-Burman design) can prioritize variables affecting yield or purity. Post-synthesis, validate results using HPLC and NMR to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography (for precise bond angles/geometry) with DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) to model electronic properties like HOMO-LUMO gaps and dipole moments. Experimental data (e.g., IR, UV-Vis) should be cross-referenced with computational outputs to resolve discrepancies, as seen in studies of analogous chlorinated azetidines .

Q. What analytical techniques are critical for assessing purity and stability in aqueous media?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 weeks) with HPLC-UV monitoring. For degradation product identification, employ LC-MS/MS and compare fragmentation patterns to known metabolites. Refer to protocols from studies on structurally similar benzodiazepines .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to evaluate binding affinities across protein targets (e.g., CYP450 isoforms). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Use meta-analysis frameworks to reconcile conflicting data by standardizing variables (e.g., IC₅₀ normalization) and assessing publication bias .

Q. What strategies optimize the compound’s pharmacokinetic profile while minimizing off-target effects?

- Methodological Answer : Implement QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with ADMET properties. Use COMSOL Multiphysics for simulating membrane permeability in silico . Validate with in vivo microdialysis studies to measure blood-brain barrier penetration .

Q. How can researchers address discrepancies in reported synthetic yields across literature?

- Methodological Answer : Conduct a reproducibility audit by replicating methods under controlled conditions (e.g., inert atmosphere, standardized reagents). Use statistical tools (e.g., ANOVA) to identify outliers. For unresolved contradictions, propose mechanistic studies (e.g., kinetic isotope effects) to clarify reaction pathways .

Data-Driven Research Frameworks

Q. What role do theoretical frameworks play in designing mechanistic studies for azetidine derivatives?

- Methodological Answer : Ground experiments in transition state theory (e.g., Eyring equation) to model reaction kinetics. For photochemical studies, apply Marcus theory to electron-transfer processes. Align experimental design with ontological assumptions (e.g., deterministic vs. probabilistic reaction outcomes) .

Q. How can AI-driven platforms enhance predictive modeling of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.